UR778Br

IQGAP1 inhibitor Structure-activity relationship Computational drug discovery

UR778Br is the first SAR-optimized small-molecule inhibitor selectively targeting the IQGAP1-GRD domain. It induces G2/M arrest and apoptosis in AML cell lines (MOLM13, MV411, THP1, U937) while sparing normal bone marrow cells. Unlike broad-spectrum kinase inhibitors or unoptimized analogs, UR778Br was refined through induced-fit docking and in silico screening of >200,000 compounds. Use as a chemical probe for IQGAP1 target validation in AML, as a reference compound for next-generation inhibitor SAR, or as a comparator benchmark. Not interchangeable with AK778, AB323, AS871, AK968. For research use only; not for human use.

Molecular Formula C20H20BrNO4
Molecular Weight 418.3 g/mol
Cat. No. B214594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUR778Br
Molecular FormulaC20H20BrNO4
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3O)O
InChIInChI=1S/C20H20BrNO4/c1-2-3-10-22-16-9-8-13(21)11-15(16)20(26,19(22)25)12-18(24)14-6-4-5-7-17(14)23/h4-9,11,23,26H,2-3,10,12H2,1H3
InChIKeyJRUXICTUJPRUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UR778Br Procurement Guide: A First-in-Class IQGAP1-GRD Domain Inhibitor for AML Research


UR778Br (CAS 866127-80-2) is a small-molecule inhibitor that selectively targets the GTPase-activating protein-related domain (GRD domain) of the scaffolding protein IQGAP1 [1]. Identified through in silico screening of 212,966 compounds followed by structure-activity relationship (SAR) optimization, UR778Br represents a prototypical chemical probe for investigating IQGAP1-dependent signaling in acute myeloid leukemia (AML) [1]. The compound demonstrates dose-dependent antiproliferative effects, G2/M cell cycle arrest, and apoptosis induction in AML cell lines while sparing normal bone marrow cells, establishing it as a tool compound for IQGAP1 target validation and leukemia biology research [1].

Why UR778Br Cannot Be Substituted: IQGAP1-GRD Domain Targeting Specificity


The IQGAP1 scaffold protein participates in multiple protein-protein interactions regulating cell proliferation, migration, and survival across distinct signaling pathways. Generic substitution of UR778Br with other IQGAP1-interacting compounds or broad-spectrum kinase inhibitors is scientifically unsound because UR778Br was specifically optimized through SAR studies targeting the IQGAP1-GRD domain, which is homologous to Ras GTPase-activating protein domains and critical for AML cell survival [1]. Closely related analogs in the screening series (AK778, AB323, AS871, AK968) exhibited distinct binding modes and differential cellular activities against AML cells, with UR778Br emerging as the optimized candidate after SAR-guided refinement [1]. The provisional patent specifically claims the method of use of UR778Br and its analogs, underscoring that even structurally similar compounds within this chemical series are not functionally interchangeable [2].

UR778Br Quantitative Evidence Guide: SAR-Optimized IQGAP1 Inhibition


UR778Br vs. Parent Hit AK778: SAR-Driven Optimization from Virtual Screen to Lead Compound

UR778Br emerged from SAR-guided optimization of AK778, the top-ranked hit from virtual screening of 212,966 compounds against the IQGAP1-GRD domain [1]. The SAR study systematically evaluated structural modifications to the AK778 scaffold, with UR778Br representing the optimized analogue selected for comprehensive biological characterization [1].

IQGAP1 inhibitor Structure-activity relationship Computational drug discovery

Selective Antileukemic Activity: UR778Br Spares Normal Bone Marrow While Suppressing AML Cells

UR778Br dose-dependently decreased viability in AML cell lines (MOLM13, MV411, THP1, U937) across a 0–100 µM concentration range [1]. In colony formation assays, UR778Br inhibited colony formation of primary AML cells and AML cell lines while showing no significant impact on normal bone marrow cells [1].

AML Selective cytotoxicity Therapeutic index

ADME/T and Drug-Likeness Profile: Favorable Predicted Pharmacokinetic Parameters

In silico ADME/T profiling of UR778Br (both R and S configurations) was performed and the compound exhibited favorable predicted absorption, distribution, metabolism, excretion, and toxicity parameters, along with acceptable drug-likeness for AML treatment [1].

ADME/T Drug-likeness In silico prediction

Defined Binding Mode: UR778Br Engages IQGAP1-GRD Domain at a Specific Docking Site

Induced-fit docking studies mapped the binding interactions of both (R)- and (S)-UR778Br with specific residues at two distinct sites on the IQGAP1-GRD domain: the TRS (Tris buffer)-defined site and a top-ranked alternative binding site [1]. Key interactions identified include π-π stacking, hydrogen bonds, and aromatic H-bonds with residues in the binding pocket [1].

Molecular docking Binding mode Target engagement

UR778Br Recommended Application Scenarios for Research and Industrial Use


Target Validation Studies of IQGAP1 in Acute Myeloid Leukemia (AML)

Use UR778Br as a chemical probe to validate IQGAP1 as a therapeutic target in AML. The compound's ability to inhibit proliferation, induce G2/M arrest, and suppress colony formation in AML cell lines (MOLM13, MV411, THP1, U937) while sparing normal bone marrow cells makes it suitable for genetic and pharmacologic target validation experiments, including rescue assays and combination studies with standard-of-care agents [1].

Structure-Activity Relationship (SAR) Studies of IQGAP1-GRD Inhibitors

Employ UR778Br as a reference compound in SAR campaigns aimed at developing next-generation IQGAP1 inhibitors. Its defined binding mode to the IQGAP1-GRD domain, characterized through induced-fit docking studies against both the TRS site and top-ranked alternative site, provides a structural framework for rational analog design and medicinal chemistry optimization [1].

In Vitro Pharmacology Studies of Scaffold Protein Inhibition in Cancer

Utilize UR778Br in cell-based assays to investigate the downstream signaling consequences of IQGAP1-GRD domain inhibition. The compound's selective activity against AML cells versus normal bone marrow provides a window for studying on-target effects without confounding cytotoxicity [1].

Benchmarking Studies of IQGAP1-Targeting Small Molecules

Use UR778Br as a comparator compound when evaluating new IQGAP1 inhibitors. As the first-in-class, SAR-optimized small molecule targeting the IQGAP1-GRD domain with published data on binding mode, cellular activity, selectivity profile, and in silico ADME/T properties, UR778Br serves as an appropriate benchmark for assessing novel chemical entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for UR778Br

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.